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Compound of Interest

Compound Name: Triphenylbismuth Diacetate

Cat. No.: B2386477 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the crystal structure

analysis of triphenylbismuth diacetate and its analogues. While a definitive crystal structure

for triphenylbismuth diacetate is not publicly available, this document elucidates the

expected structural characteristics and methodologies for its determination based on closely

related compounds. This guide details the synthesis, crystallographic analysis, and key

structural features of pentavalent organobismuth compounds, offering valuable insights for

researchers in organometallic chemistry, materials science, and drug development.

Introduction
Triphenylbismuth diacetate, Ph₃Bi(O₂CCH₃)₂, is a pentavalent organobismuth compound

with significant applications in organic synthesis and catalysis.[1] Understanding its three-

dimensional atomic arrangement is crucial for elucidating reaction mechanisms, exploring

structure-activity relationships, and designing novel therapeutic agents. Single-crystal X-ray

diffraction (SC-XRD) is the definitive method for determining the precise molecular structure of

such compounds.[2]

This guide outlines the general procedures for the synthesis and crystal structure determination

of triphenylbismuth dicarboxylates, presents representative crystallographic data from

analogous structures, and provides a standardized workflow for such analyses.
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Molecular Structure of Triphenylbismuth
Dicarboxylates
The molecular geometry of triphenylbismuth dicarboxylates is consistently observed to be a

distorted trigonal bipyramidal structure.[3][4] In this configuration, the three phenyl groups

occupy the equatorial positions, while the two carboxylate ligands are situated in the axial

positions.[1] The distortion from an ideal trigonal bipyramidal geometry is attributed to the steric

hindrance and electronic effects of the ligands.

Quantitative Crystallographic Data for Analogous
Compounds
As the specific crystallographic data for triphenylbismuth diacetate is not available in the

surveyed literature, data from a closely related and structurally characterized compound,

triphenylbismuth bis(salicylate), is presented below for illustrative purposes.[3][5][6]

Crystal Data and Structure Refinement
The following table summarizes the crystal data and structure refinement parameters for

triphenylbismuth bis(salicylate).[3][5]
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Parameter Value

Empirical Formula C₃₂H₂₅BiO₆

Formula Weight 718.52

Crystal System Triclinic

Space Group P-1

a (Å) 11.2937(3)

b (Å) 14.6516(3)

c (Å) 17.8253(4)

α (°) 78.2958(7)

β (°) 76.232(6)

γ (°) 85.351(6)

Volume (Å³) 2803.59(11)

Z 2

Calculated Density (g/cm³) 1.693

Temperature (K) 293(2)

Final R indices [I>2σ(I)] R1 = 0.0602

Selected Bond Lengths and Angles
The table below presents key bond lengths and angles for triphenylbismuth bis(salicylate),

highlighting the coordination environment of the bismuth atom.[6]
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Bond Length (Å) Angle Degree (°)

Bi-O(1) 2.30(6) O(1)-Bi-O(4) 172.5(2)

Bi-O(4) 2.313(6) O(1)-Bi-C(15) 93.4(3)

Bi-C(15) 2.215(9) O(1)-Bi-C(21) 87.8(3)

Bi-C(21) 2.238(8) O(1)-Bi-C(27) 87.5(3)

Bi-C(27) 2.200(9) O(4)-Bi-C(15) 91.9(3)

O(4)-Bi-C(21) 86.0(3)

O(4)-Bi-C(27) 91.1(3)

C(15)-Bi-C(21) 104.1(4)

C(15)-Bi-C(27) 144.4(4)

C(21)-Bi-C(27) 111.5(4)

Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and single-

crystal X-ray diffraction analysis of triphenylbismuth dicarboxylates.

Synthesis of Triphenylbismuth Dicarboxylates
A common method for the synthesis of triphenylbismuth(V) dicarboxylates involves the

oxidation of triphenylbismuth in the presence of the corresponding carboxylic acid.[1][4]

Materials:

Triphenylbismuth (Ph₃Bi)

Carboxylic acid (e.g., acetic acid)

Hydrogen peroxide (30% solution)

2-Propanol (or other suitable solvent)
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Procedure:

Dissolve triphenylbismuth in a suitable solvent such as 2-propanol.

Add an excess of the carboxylic acid to the solution.

Slowly add hydrogen peroxide to the mixture while stirring.

Continue stirring at room temperature until the reaction is complete, often indicated by the

formation of a precipitate.

The product can be isolated by filtration, washed with a suitable solvent, and dried.

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of the solvent

from the filtrate or by recrystallization from an appropriate solvent system.[1]

Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using a single-crystal X-ray

diffractometer.[2]

Instrumentation:

Single-crystal X-ray diffractometer (e.g., Bruker D8 QUEST)

X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

Detector (e.g., CMOS or CCD detector)

Cryosystem for low-temperature data collection (e.g., 100 K)

Procedure:

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[7]

Data Collection: The crystal is placed in the X-ray beam and cooled to a low temperature

(e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the

crystal and recording the diffraction pattern at various orientations.[2]
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Data Reduction: The raw diffraction images are processed to integrate the intensities of the

reflections and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods, and the atomic positions and thermal parameters are refined using full-

matrix least-squares on F². Software packages such as SHELX or Olex2 are commonly used

for this purpose.[3]

Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure

analysis of triphenylbismuth dicarboxylates.
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Caption: Experimental workflow for crystal structure analysis.
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Conclusion
This technical guide has provided a detailed overview of the methodologies involved in the

crystal structure analysis of triphenylbismuth diacetate and its analogues. While the specific

crystal structure of triphenylbismuth diacetate remains to be determined, the data from

closely related compounds provide a clear indication of its expected molecular geometry and

bonding characteristics. The experimental protocols and workflow presented herein offer a

robust framework for researchers engaged in the synthesis and characterization of novel

organobismuth compounds, which are of significant interest in various fields of chemistry and

medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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